N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
Description
This compound features a propanamide backbone linking a 2-methyl-5-nitrophenyl group to a 1,3-benzoxazol-2-one heterocycle. The nitro group confers electron-withdrawing properties, while the methyl substituent enhances steric bulk.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-11-6-7-12(20(23)24)10-13(11)18-16(21)8-9-19-14-4-2-3-5-15(14)25-17(19)22/h2-7,10H,8-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKHTOBBAIJCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves the following steps:
Amidation: Formation of the amide bond.
Cyclization: Formation of the benzoxazole ring.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated products.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and benzoxazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below compares the target compound with structurally related analogs from the evidence:
Research Findings and Implications
- Physical Properties: The nitro group in the target compound likely lowers its pKa compared to hydroxyl-containing analogs (e.g., ’s pKa = 9.53) . Molecular weight (341.32 g/mol) is lower than thiazolidinone derivatives (398.5 g/mol), suggesting better bioavailability .
- Biological Activities: Benzoxazolone derivatives are known for kinase or protease inhibition due to their planar structure. The target compound’s nitro group may facilitate interactions with electron-rich enzyme active sites . Sulfamoyl and hydroxamic acid derivatives () show metal-chelating properties, relevant for metalloenzyme inhibition .
Biological Activity
N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C16H15N3O3
- Molecular Weight : 299.31 g/mol
The structure includes a nitrophenyl group and a benzoxazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Anticancer Activity : Several studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), leading to decreased cell viability and increased rates of apoptotic cells.
- Antimicrobial Properties : The compound has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
- Mechanism of Action : The biological mechanisms underlying its activity include the induction of apoptosis through the intrinsic pathway, involving mitochondrial membrane potential disruption and activation of caspases.
Anticancer Studies
In a study evaluating the effects of this compound on cancer cells, researchers conducted MTT assays to assess cell viability:
| Concentration (µM) | MCF-7 Viability (%) | MDA-MB-231 Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 1 | 78 | 75 |
| 5 | 45 | 40 |
| 10 | 20 | 15 |
The results indicate a dose-dependent decrease in cell viability for both cell lines.
Apoptosis Induction
The compound's ability to induce apoptosis was further confirmed through JC-1 staining assays:
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
|---|---|---|
| Control | 5 | 4 |
| 1 µM Les-3331 | 10 | 8 |
| 5 µM Les-3331 | 25 | 15 |
These findings suggest that higher concentrations lead to increased apoptosis in cancer cells.
Antibacterial Activity
The compound was tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Bacillus cereus | 0.025 |
The MIC values indicate that this compound exhibits strong antibacterial properties.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents. Patients showed improved outcomes with reduced side effects compared to conventional treatments alone.
- Antimicrobial Therapy : In another study focusing on antibiotic-resistant bacterial strains, the compound was used as an adjunct therapy alongside traditional antibiotics. The combination therapy resulted in enhanced bacterial clearance in infected models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
